molecular formula C20H21ClN6O B6461596 2-(2-chlorophenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one CAS No. 2549039-70-3

2-(2-chlorophenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one

Cat. No.: B6461596
CAS No.: 2549039-70-3
M. Wt: 396.9 g/mol
InChI Key: VWKORZIPHWNAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-chlorophenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a heterocyclic molecule featuring a fused triazolo-pyridazine core linked to an octahydropyrrolo-pyrrole scaffold and a 2-chlorophenyl ketone moiety.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O/c1-13-22-23-18-6-7-19(24-27(13)18)25-9-15-11-26(12-16(15)10-25)20(28)8-14-4-2-3-5-17(14)21/h2-7,15-16H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKORZIPHWNAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorophenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23ClN6C_{20}H_{23}ClN_6, with a molecular weight of approximately 396.91 g/mol. The structure features multiple functional groups that contribute to its biological activity, including a chlorophenyl moiety and a triazole ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. For instance, derivatives containing triazole and pyridazine rings have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMDA-MB-2311.4
Compound BHepG222.6
Target CompoundTBDTBDTBD

The data suggest that modifications in the molecular structure can enhance selectivity and potency against specific cancer types.

Antimicrobial Activity

Pyridazine derivatives are known for their antimicrobial properties. The target compound’s structure suggests potential activity against bacterial and fungal strains. Research indicates that similar compounds exhibit broad-spectrum antimicrobial effects:

  • Mechanism : The presence of nitrogen-containing heterocycles is often associated with interference in microbial DNA synthesis or cell wall integrity.

Anti-inflammatory Effects

Compounds with similar scaffolds have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators such as COX enzymes and cytokines. The target compound may possess similar mechanisms due to its structural features.

The biological activity of the target compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with triazole rings often act as enzyme inhibitors, affecting pathways involved in cancer progression and inflammation.
  • Receptor Modulation : The chlorophenyl group may interact with various receptors, influencing cellular signaling pathways.
  • DNA Interaction : The complex structure may allow for intercalation into DNA, disrupting replication in cancer cells.

Case Studies

A series of experiments were conducted to evaluate the biological activity of similar compounds:

  • Study 1 : A derivative was tested against MDA-MB-231 cells and showed an IC50 value of 1.4 µM, indicating strong anticancer activity compared to standard treatments like sorafenib (IC50 = 5.2 µM) .
  • Study 2 : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones at varying concentrations .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name/ID Core Structure Substituents/Functional Groups Key Synthetic Method (Evidence Source)
Target Compound Triazolo[4,3-b]pyridazine 2-Chlorophenyl, octahydropyrrolo-pyrrole Not specified (inference from analogs)
Compound 6 () Triazolo[3,4-b][1,3,4]thiadiazin 4-Methoxyphenyl, thiadiazinone Reaction with monochloroacetic acid
Compound 7 () Pyrrolo-thiazolo-pyrimidine Phenylthioamide, 4-methoxyphenyl Condensation with phenylthiocyanate
Rapa () Macrolide (reference compound) Hydroxyl, ketone groups N/A (used for NMR comparison)

Key Observations :

  • The target compound’s triazolo-pyridazine core differs from Compound 6’s triazolo-thiadiazin system, which includes a sulfur atom and additional heterocyclic rings. This structural divergence may lead to distinct electronic properties and reactivity .

Spectroscopic and Chemical Environment Comparisons

Table 2: NMR Chemical Shift Variations ()

Proton Region Target Compound (Inferred) Compound 1 () Compound 7 () Rapa ()
Region A (39–44 ppm) Not reported Shifted (substituent) Unchanged Baseline
Region B (29–36 ppm) Not reported Shifted (substituent) Unchanged Baseline

Analysis :

  • In Compounds 1 and 7, NMR shifts in Regions A and B correlate with substituent modifications (e.g., methoxy vs. chlorophenyl groups). For the target compound, the 2-chlorophenyl group would likely perturb chemical shifts in similar regions due to its electron-withdrawing nature, as seen in analogs .
  • The octahydropyrrolo-pyrrole system may shield adjacent protons, reducing shift variability compared to less rigid scaffolds (e.g., thiazolo-pyrimidine in Compound 7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.